3-Oxo-4-(2-methylphenyl)butanoyl chloride
Description
3-Oxo-4-(2-methylphenyl)butanoyl chloride is a specialized acyl chloride derivative featuring a 2-methylphenyl substituent at the 4-position of a 3-oxobutanoyl chloride backbone. This compound combines reactive acyl chloride functionality with a sterically hindered aromatic group, making it a unique intermediate in organic synthesis. Acyl chlorides are widely employed in Friedel-Crafts acylations, amide formations, and other nucleophilic substitution reactions. The 2-methylphenyl group introduces steric hindrance due to its ortho-substitution, which may modulate reactivity and selectivity compared to simpler analogs.
Properties
IUPAC Name |
4-(2-methylphenyl)-3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8-4-2-3-5-9(8)6-10(13)7-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCXIDRCVUGBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(2-methylphenyl)butanoyl chloride typically involves the reaction of 2-methylphenylacetic acid with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(2-methylphenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Oxo-4-(2-methylphenyl)butanoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Dimethylformamide (DMF)
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
3-Oxo-4-(2-methylphenyl)butanoyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Oxo-4-(2-methylphenyl)butanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable reagent in organic synthesis . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Oxo-4-(2-methylphenyl)butanoyl chloride with structurally related acyl chlorides, highlighting key differences in molecular properties, reactivity, and applications:
*Calculated based on structural analogy to .
Research Findings
Reactivity and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methylphenyl group in the target compound donates electrons via its methyl substituent, slightly deactivating the carbonyl carbon compared to the 3-chlorophenyl analog (electron-withdrawing Cl increases electrophilicity) .
- Steric Hindrance : The ortho-methyl group in the target compound impedes nucleophilic attack at the carbonyl, reducing reaction rates in crowded environments. In contrast, the 3-chlorophenyl analog (meta-Cl) experiences less steric interference, enabling faster acylations .
- Aliphatic vs. Aromatic Acyl Chlorides: 4-Chloro-3-oxobutanoyl chloride (aliphatic) exhibits higher reactivity in nucleophilic substitutions due to minimal steric hindrance and strong electron withdrawal from Cl, but it is less stable under ambient conditions .
Biological Activity
3-Oxo-4-(2-methylphenyl)butanoyl chloride is an acyl chloride compound with a molecular formula of C11H11ClO2 and a molecular weight of approximately 210.66 g/mol. This compound has garnered attention due to its significant biological activities, particularly its antibacterial, antifungal, and antiviral properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and antimicrobial development.
This compound is characterized by its reactivity as an acyl chloride, which allows it to form covalent bonds with nucleophiles. This property is essential for its biological interactions and applications in organic synthesis. The compound appears as a white to off-white powder and is soluble in various organic solvents such as dichloromethane and tetrahydrofuran .
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial activity against several pathogenic bacteria, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Antifungal Activity
The compound also demonstrates antifungal properties, specifically against Candida albicans , a common fungal pathogen. This activity highlights its potential use in antifungal therapies, especially in immunocompromised patients who are at higher risk for fungal infections .
Antiviral Properties
In addition to its antibacterial and antifungal activities, preliminary studies suggest that this compound may possess antiviral properties. However, further research is necessary to elucidate the specific viral targets and mechanisms involved .
The mechanism through which this compound exerts its biological effects primarily involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of essential biological functions within microorganisms, thereby contributing to its antimicrobial efficacy .
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound influences its reactivity profile compared to other similar compounds. Below is a comparison table illustrating some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Oxo-4-(3-methylphenyl)butanoyl chloride | C11H11ClO2 | Different substitution on the phenyl ring |
| 3-Oxo-4-(4-methylphenyl)butanoyl chloride | C11H11ClO2 | Different substitution on the phenyl ring |
| 3-Oxo-4-(4-methoxyphenyl)butanoyl chloride | C12H13ClO2 | Contains a methoxy group affecting reactivity |
This table emphasizes how variations in substitution can affect the biological activity and reactivity of acyl chlorides .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various acyl chlorides found that this compound exhibited superior activity against both gram-positive and gram-negative bacteria compared to other tested compounds.
- Mechanistic Insights : Research exploring the mechanism of action revealed that compounds similar to this compound often inhibit key metabolic pathways in bacteria, leading to cell death.
- Potential Therapeutic Applications : The compound's broad-spectrum antimicrobial properties suggest potential applications in pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
